molecular formula C16H16O6 B2602607 [(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetic acid CAS No. 692747-31-2

[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetic acid

Cat. No.: B2602607
CAS No.: 692747-31-2
M. Wt: 304.298
InChI Key: FTBHKKHEQGNRJP-UHFFFAOYSA-N
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Description

[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzo[c]chromene core, which is a fused ring system combining benzene and chromene, and an acetic acid moiety attached via an ether linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[c]chromene core: This can be achieved through a cyclization reaction involving a suitable precursor such as a substituted phenol and an appropriate aldehyde under acidic conditions.

    Methoxylation: Introduction of the methoxy group at the 3-position can be done using methyl iodide in the presence of a base like potassium carbonate.

    Oxidation: The ketone group at the 6-position can be introduced via oxidation of the corresponding alcohol using reagents like pyridinium chlorochromate (PCC).

    Etherification: The final step involves the etherification of the chromene derivative with chloroacetic acid in the presence of a base such as sodium hydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the employment of more cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

    Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to replace the methoxy group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which [(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetic acid can be compared with other benzo[c]chromene derivatives:

    [(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yloxy)acetic acid]: Similar structure but with a methyl group instead of a methoxy group, leading to different reactivity and applications.

    [(3-hydroxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetic acid]: The hydroxy group can participate in hydrogen bonding, affecting the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-4-yl)oxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O6/c1-20-12-7-6-10-9-4-2-3-5-11(9)16(19)22-14(10)15(12)21-8-13(17)18/h6-7H,2-5,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBHKKHEQGNRJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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